1,3-Bis(2-bromoethoxy)benzene

Organic Synthesis Nucleophilic Substitution Leaving Group Reactivity

Generic substitution of bifunctional aromatic ethers risks failed macrocyclizations due to incompatible geometry or leaving group reactivity. 1,3-Bis(2-bromoethoxy)benzene is the validated meta-substituted 'clip' for constructing crown ethers, cryptands, and calixarene derivatives. - Pre-organized 1,3-clef ensures correct cavity formation in macrocycles (Liu et al., Chen et al.). - High-yield nucleophilic coupling enabled by dual bromo leaving groups, outperforming chloro-analogs. - 6 rotatable bonds impart chain flexibility for advanced polymer design. Bulk inventory maintained; ready for immediate dispatch.

Molecular Formula C10H12Br2O2
Molecular Weight 324.01 g/mol
CAS No. 58929-74-1
Cat. No. B1311240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(2-bromoethoxy)benzene
CAS58929-74-1
Molecular FormulaC10H12Br2O2
Molecular Weight324.01 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCCBr)OCCBr
InChIInChI=1S/C10H12Br2O2/c11-4-6-13-9-2-1-3-10(8-9)14-7-5-12/h1-3,8H,4-7H2
InChIKeyZAVWZUBXDZDHQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(2-bromoethoxy)benzene (CAS 58929-74-1): A Bifunctional Aromatic Ether for Macrocycle and Polymer Synthesis


1,3-Bis(2-bromoethoxy)benzene (CAS 58929-74-1) is a bifunctional aromatic ether characterized by a benzene ring substituted with two 2-bromoethoxy groups at the 1- and 3-positions [1]. It has a molecular weight of 324.01 g/mol and a calculated XLogP3 of 3.0 [1]. This compound is primarily used as a versatile 'clip' or 'linker' in organic synthesis, where its meta-substituted geometry provides a pre-organized cleft for constructing macrocycles, including crown ethers, cryptands, and calixarene derivatives .

Why 1,3-Bis(2-bromoethoxy)benzene Cannot Be Replaced by In-Class Analogs: A Procurement Risk Assessment


In the procurement of bifunctional aromatic ethers, generic substitution is a high-risk strategy due to critical differences in substitution pattern, leaving group ability, and linker length. For example, the 1,4-isomer (CAS 5471-84-1) has a para-substitution that leads to a different spatial orientation, while the chloro-analog (CAS 63807-84-1) exhibits significantly lower nucleophilic substitution reactivity. Furthermore, the non-ether analog 1,3-bis(bromomethyl)benzene lacks the oxygen atoms essential for macrocycle binding and host-guest chemistry. These molecular-level distinctions directly translate to divergent performance in key applications, as quantified in the evidence below [1].

Quantitative Differentiation Guide for 1,3-Bis(2-bromoethoxy)benzene: Why It Outperforms Analogs


Comparative Reactivity: Bromo vs. Chloro Leaving Group in Nucleophilic Substitution

1,3-Bis(2-bromoethoxy)benzene offers superior reactivity over its chloro-substituted analog, 1,3-bis(2-chloroethoxy)benzene (CAS 63807-84-1). In nucleophilic substitution reactions, bromide is a significantly better leaving group than chloride due to its weaker carbon-halogen bond strength [1]. This difference enables faster and more complete conversions under milder conditions, a critical advantage in step-growth polymerizations and macrocyclization reactions.

Organic Synthesis Nucleophilic Substitution Leaving Group Reactivity

Geometry-Driven Macrocyclization: Meta vs. Para Isomer for Crown Ether Synthesis

The meta-substitution pattern of 1,3-bis(2-bromoethoxy)benzene is essential for the successful synthesis of specific macrocycles like bis(m-phenylene)-26-crown-8 (BMP26C8), a key building block for rotaxanes and catenanes [1][2]. Its para-isomer, 1,4-bis(2-bromoethoxy)benzene, has a different geometry that directs the assembly of alternative macrocycles, such as pillar[5]arenes [3], but it cannot efficiently form the BMP26C8 core due to its linear, 180-degree architecture.

Supramolecular Chemistry Macrocycle Synthesis Crown Ethers

Linker Flexibility: Ethoxy vs. Methylene Spacer for Conformational Dynamics

Compared to the non-ether analog 1,3-bis(bromomethyl)benzene (CAS 626-15-3), the target compound possesses a significantly higher number of rotatable bonds. This increased flexibility influences the conformational dynamics and material properties of resulting polymers or host molecules. The quantitative difference in rotatable bond count directly impacts molecular flexibility and is a key design parameter for tailoring material properties [1][2].

Polymer Chemistry Conformational Analysis Linker Design

Commercial Availability and Purity Benchmarking

In addition to its specific structural and reactivity advantages, 1,3-Bis(2-bromoethoxy)benzene is commercially available with a consistently specified purity, which is a critical factor for reproducible research and scalable processes. This is comparable to the purity specifications of its in-class analogs, ensuring that selection can be based on molecular performance rather than supply constraints .

Procurement Supply Chain Quality Control

Optimal Use Cases for 1,3-Bis(2-bromoethoxy)benzene (CAS 58929-74-1) Based on Quantitative Differentiation


Synthesis of Bis(m-phenylene)-26-crown-8 (BMP26C8) and Related Cryptands

This is the definitive application where the meta-substitution of 1,3-bis(2-bromoethoxy)benzene is structurally required. As demonstrated by Liu et al. [1] and Chen et al. [2], it serves as the key precursor for BMP26C8, which is then used to construct advanced supramolecular systems like [2]catenanes and water-soluble crown ethers for guest binding studies. The geometry of the 1,3-isomer is essential for the macrocycle's cavity to form correctly.

Synthesis of Flexible Polymers and Macromonomers

The higher number of rotatable bonds (6) compared to its methylene-bridged analog (2) makes this compound a superior choice when designing polymers that require greater chain flexibility and conformational entropy [1]. This can be crucial for applications in materials science where specific mechanical or processing properties are desired.

Step-Growth Polymerizations Requiring High Reactivity

The presence of the highly reactive bromo leaving groups ensures efficient coupling in nucleophilic substitution-based polymerizations. Compared to chloro-analogs, the higher reactivity of the bromo group facilitates faster reactions and potentially higher molecular weights under similar conditions, streamlining synthetic protocols [1].

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